N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy, hydroxy, methoxy, and dinitrophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide would depend on its specific application. For example, if it is used as a therapeutic agent, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is unique due to the presence of both methoxy and dinitrophenoxy groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O9 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C18H18N4O9/c1-3-30-15-6-11(4-5-14(15)23)9-19-20-17(24)10-31-18-13(22(27)28)7-12(21(25)26)8-16(18)29-2/h4-9,23H,3,10H2,1-2H3,(H,20,24)/b19-9+ |
InChI Key |
SKXFXTWFVYZOOD-DJKKODMXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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